Bisdemethoxycurcumin-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H16O4 |

|---|---|

Molecular Weight |

316.4 g/mol |

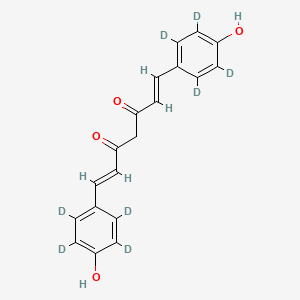

IUPAC Name |

(1E,6E)-1,7-bis(2,3,5,6-tetradeuterio-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2/b11-5+,12-6+/i1D,2D,3D,4D,7D,8D,9D,10D |

InChI Key |

PREBVFJICNPEKM-PHMSPZQVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C(=O)CC(=O)/C=C/C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Bisdemethoxycurcumin-d8 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bisdemethoxycurcumin-d8 (BDMC-d8), a deuterated analog of a naturally occurring curcuminoid. Given its primary application as an internal standard and tracer in pharmacokinetic studies, this document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its underlying mechanisms of action. Detailed experimental protocols and pathway diagrams are provided to support further research and development.

Chemical Structure and Properties

This compound is the deuterium-labeled form of Bisdemethoxycurcumin (BDMC), a natural curcuminoid found in the rhizomes of Curcuma longa (turmeric).[1][2] The deuterium labeling provides a distinct mass signature, making it an ideal tool for metabolic and pharmacokinetic studies of its non-deuterated counterpart without altering its fundamental chemical behavior.[1]

IUPAC Name: (1E,6E)-1,7-Bis(4-hydroxyphenyl-2,3,5,6-d4)hepta-1,6-diene-3,5-dione Synonyms: Curcumin III-d8, Didemethoxycurcumin-d8[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its non-deuterated analog for comparison.

| Property | This compound | Bisdemethoxycurcumin (Non-deuterated) | Reference(s) |

| CAS Number | 2470233-08-8 | 24939-16-0 | [3][4] |

| Molecular Formula | C₁₉H₈D₈O₄ | C₁₉H₁₆O₄ | [1] |

| Molecular Weight | 316.38 g/mol | 308.3 g/mol | [3][5] |

| Appearance | Yellow to orange crystalline solid | Yellow crystalline powder | [1][6] |

| Melting Point | 236-240 °C | ~234 °C | [1] |

| pKa (most acidic H) | Not reported; expected to be ~8.3 | 8.3 | [7] |

| Water Solubility | Not reported; expected to be ~0.015 mg/mL | 0.015 mg/mL (Practically Insoluble) | [7] |

| Permeability | Not reported; expected to be high | 12.56 × 10⁻⁶ cm/s (High Permeability) | [7] |

| Solubility (Organic) | Soluble in DMSO and Ethanol | Soluble in DMSO, Ethanol, DMF, Acetone, Isobutyl Acetate | [2][8][9] |

Synthesis and Purification

While BDMC is a natural product, its deuterated analog, BDMC-d8, is a synthetic compound.[10] The synthesis generally involves the condensation of deuterated p-hydroxybenzaldehyde with a central diketone linker.

Experimental Protocol: Synthesis of Bisdemethoxycurcumin

This protocol is adapted from methods for synthesizing curcuminoids and can be modified for the d8 analog by using deuterated starting materials.[8]

Materials:

-

p-Hydroxybenzaldehyde (or p-Hydroxybenzaldehyde-2,3,5,6-d4 for the d8 analog)

-

2,4-Pentanedione

-

Tributyl borate

-

Boric anhydride (Boron oxide)

-

n-Butylamine

-

Isobutyl acetate (solvent)

-

Hydrochloric acid (for hydrolysis)

-

Ethyl acetate (for extraction and recrystallization)

Procedure:

-

Complex Formation: In a round-bottom flask, dissolve p-hydroxybenzaldehyde (2 equivalents) in isobutyl acetate. Add tributyl borate (2.2 equivalents) and boric anhydride (0.34 equivalents). Stir the mixture to form the borate complex.

-

Initiation: Add n-butylamine (0.3 equivalents) to the mixture and stir for 15-20 minutes at room temperature.

-

Condensation Reaction: Slowly add a solution of 2,4-pentanedione (1 equivalent) dissolved in isobutyl acetate to the reaction flask over 30-45 minutes.

-

Reaction Progression: Heat the mixture to 70-80°C and maintain it for 4-6 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add 0.4 N hydrochloric acid and stir vigorously for 1 hour to hydrolyze the boron complex.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Recrystallize the resulting crude solid from hot ethyl acetate to yield purified Bisdemethoxycurcumin. The procedure should yield a pumpkin-orange crystalline product.[8]

Experimental Protocol: Purification by Column Chromatography

Further purification can be achieved using column chromatography.[11]

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Elution Solvent System: A gradient of methanol in dichloromethane or a chloroform/ethanol/acetic acid mixture.[7][11]

Procedure:

-

Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and pack it into a glass column.

-

Sample Loading: Dissolve the crude BDMC-d8 in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding more polar solvent (e.g., methanol or ethanol).

-

Fraction Collection: Collect the eluting solvent in fractions.

-

Analysis: Spot each fraction on a TLC plate to identify the fractions containing the pure compound.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Biological Activities and Mechanisms of Action

BDMC exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[4][12] It is often reported to be more stable than curcumin and demethoxycurcumin in physiological media.[7] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

A primary mechanism for the anti-inflammatory effects of BDMC is its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[1][13]

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα.[14] Inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like IL-6, IL-8, and TNF-α.[1][14]

BDMC has been shown to inhibit this process by preventing the phosphorylation of key kinases (IKKβ, p38, JNK, ERK) and the degradation of IκBα, thereby blocking NF-κB nuclear translocation.[1][15] Studies have reported an IC₅₀ value of 8.3 µM for BDMC in inhibiting NF-κB activity, suggesting it is more potent than curcumin (IC₅₀ of 18.2 µM).[16][17]

Cardioprotective and Antioxidant Effects: PI3K/Akt Pathway

BDMC also confers protective effects in cardiomyocytes through the activation of the PI3K/Akt signaling pathway.[18] This pathway is crucial for cell survival and proliferation. BDMC enhances the phosphorylation of Akt, which in turn leads to the nuclear translocation of the transcription factor Nrf2.[18] In the nucleus, Nrf2 activates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which helps protect cells from oxidative stress and apoptosis.[18]

References

- 1. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Curcumin III-d8; Didemethoxycurcumin-d8) | Apoptosis | 2470233-08-8 | Invivochem [invivochem.com]

- 3. glpbio.com [glpbio.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Bisdemethoxycurcumin | C19H16O4 | CID 5315472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 2470233-08-8 [chemicalbook.com]

- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 8. US7507864B2 - Method for the synthesis of curcumin analogues - Google Patents [patents.google.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Bisdemethoxycurcumin attenuates OVA-induced food allergy by inhibiting the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN101585757A - Method for preparing curcumin, demethoxycurcumin and bisdemethoxycurcumin - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Bisdemethoxycurcumin attenuates OVA-induced food allergy by inhibiting the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 18. Bisdemethoxycurcumin Protection of Cardiomyocyte Mainly Depends on Nrf2/HO-1 Activation Mediated by the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Analytical Landscape of Bisdemethoxycurcumin-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Bisdemethoxycurcumin-d8. Designed for researchers, scientists, and drug development professionals, this document outlines the critical data points, experimental methodologies, and relevant biological pathways associated with this stable isotope-labeled compound.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for this compound is a crucial document that certifies the quality and purity of the compound. While specific values may vary between batches and suppliers, a typical CoA will include the following key quantitative data. The table below summarizes representative data points.

| Parameter | Specification | Method |

| Chemical Identity | ||

| Chemical Name | (1E,6E)-1,7-Bis(4-hydroxyphenyl-2,3,5,6-d4)-1,6-heptadiene-3,5-dione | Conforms to structure |

| CAS Number | 2470233-08-8 | N/A |

| Molecular Formula | C₁₉H₈D₈O₄ | Mass Spectrometry |

| Molecular Weight | 316.38 g/mol | Mass Spectrometry |

| Purity | ||

| Chemical Purity | ≥98.0% | HPLC |

| Isotopic Purity (d8) | ≥99 atom % D | Mass Spectrometry |

| Physical Properties | ||

| Appearance | Orange to yellow solid | Visual |

| Solubility | Soluble in DMSO and Methanol | N/A |

| Residual Solvents | ||

| Methanol | ≤3000 ppm | GC-HS |

| Elemental Impurities | ||

| Class 1, 2A, 2B, 3 | Conforms to ICH Q3D | ICP-MS |

Experimental Protocols for Purity and Identity Assessment

The determination of purity and confirmation of identity for this compound relies on a suite of robust analytical techniques. The following section details the typical experimental protocols employed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of acetonitrile and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The compound is monitored at its maximum absorbance wavelength, which is around 420 nm.

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic enrichment of this compound.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements. It is often coupled with an HPLC system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this class of compounds.

-

Analysis Mode: The analysis is typically performed in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Identity Confirmation: The measured mass of the parent ion is compared to the theoretical exact mass of this compound.

-

Isotopic Purity Assessment: The relative intensities of the isotopic peaks are measured to determine the percentage of the d8 species compared to lower deuterated and non-deuterated forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and confirms the positions of the deuterium labels.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d6 or Methanol-d4, is used.

-

¹H NMR: The proton NMR spectrum is used to confirm the absence of protons at the deuterated positions. The remaining proton signals should correspond to the non-deuterated parts of the molecule.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Workflow for Certificate of Analysis Generation

The following diagram illustrates the logical workflow for generating a Certificate of Analysis for a reference standard like this compound.

Caption: Workflow for CoA Generation.

Signaling Pathways Modulated by Bisdemethoxycurcumin

Bisdemethoxycurcumin has been shown to modulate several key signaling pathways, which are of significant interest in drug discovery and development. The following diagrams illustrate some of these pathways.

MAPK and NF-κB Signaling Pathways

Bisdemethoxycurcumin has been demonstrated to inhibit the activation of the MAPK and NF-κB pathways, which are involved in inflammatory responses.[1]

Caption: Inhibition of MAPK and NF-κB Pathways.

ERK Signaling Pathway in Platelets

In human platelets, Bisdemethoxycurcumin can induce apoptosis through the activation of the ERK signaling pathway.[2]

Caption: ERK-Mediated Platelet Apoptosis.

Smad and Akt Signaling Pathways in Osteosarcoma Cells

Bisdemethoxycurcumin has been shown to induce apoptosis in human osteosarcoma (HOS) cells by activating the Smad 2/3 pathway and repressing the Akt signaling pathway.

Caption: Smad/Akt-Mediated Apoptosis.

This technical guide provides a foundational understanding of the analytical chemistry and biological relevance of this compound. For specific applications, it is always recommended to consult the Certificate of Analysis provided by the supplier and to perform appropriate in-house verification.

References

An In-depth Technical Guide to Bisdemethoxycurcumin-d8: Physical, Chemical, and Biological Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisdemethoxycurcumin-d8 (BDMC-d8) is the deuterated form of Bisdemethoxycurcumin (BDMC), a natural curcuminoid found in turmeric (Curcuma longa). As a stable isotope-labeled internal standard, BDMC-d8 is an indispensable tool in pharmacokinetic and metabolic studies of curcuminoids, enabling precise quantification in complex biological matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of BDMC-d8, detailed experimental protocols for its analysis, and insights into the signaling pathways modulated by its non-deuterated counterpart, offering a valuable resource for researchers in drug development and cellular biology.

Physical and Chemical Characteristics

The fundamental properties of this compound are summarized in the table below, providing key data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₈D₈O₄ | [1][2] |

| Molecular Weight | 316.38 g/mol | [1][2] |

| CAS Number | 2470233-08-8 | [2] |

| Appearance | Yellow to orange solid powder | [3] |

| Purity | >98% | [4] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4][5] |

| Storage Conditions | Store at -20°C. Light sensitive. | [2][4] |

Experimental Protocols

Accurate and reproducible experimental design is paramount in scientific research. This section provides detailed methodologies for the analysis and handling of this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

This protocol describes a validated method for the simultaneous quantification of curcuminoids, including the use of this compound as an internal standard, in human plasma.[1][6]

1. Sample Preparation:

-

Thaw plasma samples at room temperature.

-

For analysis of total (conjugated and unconjugated) curcuminoids, incubate plasma samples with β-glucuronidase (20 U/µL) at 37°C for 1 hour with shaking (850 rpm).[6]

-

Perform a liquid-liquid extraction by adding tert-butyl methyl ether (TBME) to the plasma sample.[6]

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.

2. Chromatographic Conditions: [1]

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

-

Flow Rate: As per column specifications.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Total Run Time: Approximately 15 minutes.[1]

3. Mass Spectrometry Conditions: [7]

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Monitored Transitions: Specific precursor and product ion pairs for each curcuminoid and the internal standard (this compound).

-

Data Analysis: Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

This protocol outlines the general steps for preparing a sample of this compound for NMR analysis.

1. Sample Dissolution:

-

Accurately weigh a small amount of this compound (typically 1-5 mg for ¹H NMR).

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d) in a small, clean vial.[8]

2. Filtration:

-

To remove any particulate matter that could affect spectral quality, filter the solution into a clean NMR tube.[9] This can be done by passing the solution through a small plug of glass wool or a syringe filter.[10]

3. Volume Adjustment and Mixing:

-

Adjust the final volume in the NMR tube to the appropriate height for the spectrometer (typically around 0.6-0.7 mL).[11]

-

Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.

Stability Testing Protocol

This protocol provides a general framework for assessing the stability of this compound in solution, based on ICH guidelines.[12][13][14]

1. Solution Preparation:

-

Prepare stock solutions of this compound in a relevant solvent (e.g., DMSO) at a known concentration.

-

Prepare working solutions by diluting the stock solution in different buffer solutions covering a range of pH values (e.g., acidic, neutral, alkaline).[15]

2. Storage Conditions:

-

Aliquot the working solutions into separate vials for each time point and storage condition.

-

Store the vials under various conditions, including:

-

Accelerated Stability: Higher temperatures (e.g., 40°C) and humidity.[14]

-

Long-Term Stability: Recommended storage temperature (-20°C) and protected from light.

-

Photostability: Exposure to a controlled light source.

-

3. Analysis:

-

At specified time points (e.g., 0, 1, 3, 6 months), retrieve the samples from each storage condition.

-

Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV or HPLC-MS/MS.

4. Evaluation:

-

Compare the concentration of the stored samples to the initial concentration (time 0).

-

A significant change is typically defined as a 5-10% decrease from the initial value.[14] Studies have shown that the stability of curcuminoids follows the order: bisdemethoxycurcumin ≥ demethoxycurcumin ≥ curcumin.[15][16]

Signaling Pathways and Biological Relevance

While this compound is primarily used as an analytical standard, its non-deuterated counterpart, Bisdemethoxycurcumin (BDMC), exhibits significant biological activity by modulating various cellular signaling pathways. Understanding these pathways is crucial for interpreting the results of studies where BDMC is investigated as a potential therapeutic agent.

NRF2/HO-1/NLRP3 Signaling Pathway

BDMC has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in the cellular antioxidant response.[17]

Caption: BDMC activates the Nrf2/HO-1 pathway, leading to the inhibition of the NLRP3 inflammasome.

MAPK and NF-κB Signaling Pathways

BDMC has been demonstrated to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are key regulators of inflammation.[18]

Caption: BDMC inhibits inflammatory responses by suppressing the MAPK and NF-κB signaling pathways.

ERK Signaling Pathway in Platelet Apoptosis

Interestingly, BDMC has also been shown to promote apoptosis in human platelets through the activation of the Extracellular signal-regulated kinase (ERK) signaling pathway.[19]

Caption: BDMC induces platelet apoptosis via the activation of the ERK signaling pathway.

Conclusion

This compound is a critical analytical tool for researchers studying the pharmacokinetics and metabolism of curcuminoids. Its well-defined physical and chemical properties, coupled with robust analytical methods, ensure its utility and reliability in a laboratory setting. Furthermore, the diverse biological activities of its non-deuterated form, Bisdemethoxycurcumin, in modulating key cellular signaling pathways, highlight the broader importance of this class of compounds in drug discovery and development. This guide serves as a foundational resource to support the effective application of this compound in scientific research.

References

- 1. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Validated Methods and Quantification of Curcuminoids and Curcumin Metabolites and Their Pharmacokinetic Study of Oral Administration of Complete Natural Turmeric Formulation (Cureit™) in Human Plasma via UPLC/ESI-Q-TOF-MS Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Full Validation of Curcumin Analytical Method by LC-MS/MS Points out that the Degree of Hemolysis in Plasma Affects the Quantitation: Application in Dog Plasma Study [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. Bisdemethoxycurcumin and Its Cyclized Pyrazole Analogue Differentially Disrupt Lipopolysaccharide Signalling in Human Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Non-therapeutic plasma levels in individuals utilizing curcumin supplements in daily life [frontiersin.org]

- 7. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. fda.gov [fda.gov]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

- 14. www3.paho.org [www3.paho.org]

- 15. [Study on stability of curcumine, demethoxycurcumin and bisdemethoxycurcumin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bisdemethoxycurcumin, a curcumin, protects chondrocytes, and reduces cartilage inflammation via the NRF2/HO‐1/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bisdemethoxycurcumin attenuates OVA-induced food allergy by inhibiting the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bisdemethoxycurcumin promotes apoptosis in human platelets via activation of ERK signaling pathway [pubmed.ncbi.nlm.nih.gov]

Bisdemethoxycurcumin-d8: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisdemethoxycurcumin (BDMC), a natural analog of curcumin, is a principal curcuminoid found in the rhizome of Curcuma longa. It has garnered significant scientific interest due to its superior stability compared to curcumin and its potent biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects. The deuterated form, bisdemethoxycurcumin-d8 (BDMC-d8), serves as a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of BDMC in biological matrices.[4] While its primary role is analytical, the kinetic isotope effect resulting from deuteration may subtly alter its metabolic rate, potentially enhancing bioavailability. However, its fundamental mechanism of action is considered identical to that of non-deuterated BDMC. This document details the key signaling pathways modulated by BDMC, presents quantitative data on its biological efficacy, and outlines the experimental protocols used to elucidate its functions.

Core Mechanisms of Action

BDMC exerts its pleiotropic effects by modulating a multitude of molecular targets and signaling pathways. Unlike curcumin, which has methoxy groups on its phenyl rings, BDMC lacks these groups, which influences its biological activity and stability.[5][6] It is reported to be more resistant to alkaline degradation than curcumin and demethoxycurcumin.[6][7]

Anti-Inflammatory Activity

BDMC demonstrates significant anti-inflammatory properties by targeting key inflammatory mediators and pathways.

-

NF-κB Pathway: BDMC inhibits the activation of Nuclear Factor-kappaB (NF-κB), a master regulator of inflammation.[8] However, some studies suggest it has a lower capacity to inhibit TNF-induced NF-κB activation compared to curcumin and demethoxycurcumin, indicating a critical role for the methoxy groups in this specific interaction.[5][9]

-

PI3K/Akt and Nrf2/HO-1 Pathways: A primary mechanism of BDMC's anti-inflammatory and antioxidant effect is through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[10] This activation leads to the downstream activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which upregulates a suite of antioxidant and cytoprotective genes.[10][11] This mechanism is crucial for protecting cardiomyocytes and chondrocytes.[10][12]

-

MAPK and JAK2/STAT3 Pathways: BDMC can suppress the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK), which are involved in the production of pro-inflammatory cytokines.[13][14] It also activates the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling cascade, which promotes cell survival and reduces inflammatory responses.[10]

-

NLRP3 Inflammasome: In chondrocytes, BDMC has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation in diseases like osteoarthritis.[12]

Anticancer Activity

BDMC exhibits anti-tumor properties through a multi-faceted approach, affecting various stages of cancer progression.[1][15]

-

Induction of Apoptosis: BDMC triggers programmed cell death in cancer cells through both caspase-dependent and -independent mechanisms.[10][16] In human osteosarcoma (HOS) cells, it induces apoptosis by engaging Smad signaling pathways or repressing the Akt signaling pathway.[10][16] In gastric adenocarcinoma, it promotes apoptosis via mitochondrial modulation, evidenced by a decreased Bcl-2/Bax ratio and increased caspase-3 expression.[17]

-

Cell Cycle Arrest: The compound halts uncontrolled cell proliferation by arresting the cell cycle at the G1 phase, preventing entry into the S phase where DNA replication occurs.[10][18]

-

Inhibition of Invasion and Metastasis: BDMC curbs the metastatic potential of cancer cells by targeting key molecules like matrix metalloproteinases (MMPs) and urokinase, which are responsible for degrading the extracellular matrix.[10]

-

Modulation of Wnt Signaling: BDMC inhibits Wnt signaling activity, a pathway often dysregulated in cancers, through the activation of Wnt inhibitory factor 1 (WIF-1).

Neuroprotective Effects

BDMC holds promise for neurodegenerative diseases like Alzheimer's and Parkinson's disease by combating oxidative stress and neuroinflammation.

-

SIRT1 Upregulation: A key neuroprotective mechanism of BDMC is its ability to upregulate Sirtuin 1 (SIRT1), a protein crucial for cellular health, stress resistance, and longevity.[10][11][19] Enhanced SIRT1 activity helps protect brain cells from stress-induced damage and can reduce the deposition of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[19][20]

-

Antioxidant Action in the Brain: BDMC mitigates oxidative stress in neuronal cells, which is a major contributor to the pathology of neurodegenerative diseases.[11][19] It achieves this by increasing the levels of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD).[19][20]

-

Cholinesterase Inhibition: BDMC inhibits cholinesterase enzymes, a strategy used in the treatment of Alzheimer's disease to improve cognitive function.[21]

Antioxidant Activity

The antioxidant effects of BDMC are central to its protective mechanisms in various disease models.

-

Direct Radical Scavenging: BDMC can directly neutralize harmful reactive oxygen species (ROS).[22]

-

Indirect Antioxidant Effects: As mentioned, BDMC is a potent activator of the Nrf2/HO-1 pathway, which is a master regulator of the cellular antioxidant response.[11][22] This indirect mechanism provides a sustained defense against oxidative stress.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key molecular pathways and experimental workflows associated with Bisdemethoxycurcumin's mechanism of action.

Caption: BDMC activates the PI3K/Akt pathway, leading to Nrf2 translocation and antioxidant gene expression.

Caption: BDMC induces apoptosis in cancer cells via modulation of Akt, Smad, and mitochondrial pathways.

Caption: Workflow for assessing the anti-inflammatory effects of BDMC in macrophage cell culture.

Quantitative Data Summary

The biological activity of Bisdemethoxycurcumin has been quantified in various assays. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations (IC50)

| Cell Line | Assay Type | Effect | IC50 / Concentration | Reference |

|---|---|---|---|---|

| SGC 7901 (Gastric Cancer) | Cell Viability | Inhibition of cell growth | >5 µM (significant inhibition) | [17] |

| HOS, U2OS (Osteosarcoma) | MTT Assay | Decreased cell viability | Not specified | [16] |

| A549, H460 (NSCLC) | Methylene Blue | Growth Inhibition | ~40-60 µM | [23] |

| H1781 (NSCLC) | Methylene Blue | Growth Inhibition | ~30 µM | [23] |

| Acetylcholinesterase (AChE) | Enzyme Inhibition | Inhibition of AChE activity | 2.14 µmol/L | [24] |

| RAW 264.7 Macrophages | NO Production | Inhibition of LPS-induced NO | Not specified | [8] |

| Various Tumor Cells | Proliferation Assay | Anti-proliferative | Comparable to Curcumin |[25] |

Table 2: Antioxidant Activity

| Assay | Parameter | Result | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | IC50 | 17.94 µg/mL | [26] |

| Phosphomolybdenum Method | Antioxidant Capacity | Lower than Curcumin & DMC | [27] |

| Linoleic Acid Peroxidation | Antioxidant Activity | Lower than Curcumin & DMC |[27] |

Table 3: Miscellaneous Quantitative Data

| Target/Model | Parameter | Result | Reference |

|---|---|---|---|

| Aldo-keto reductase | Inhibition Constant (Ki) | 22 nM (potent, competitive inhibitor) | |

| Methicillin-Resistant S. aureus (MRSA) | Minimal Inhibitory Concentration (MIC) | 7.8 µg/mL against six strains | [28] |

| Human Gastric Adenocarcinoma Xenograft (mice) | In Vivo Dosage | 100 mg/kg/day (s.c.) suppressed tumor growth | [18] |

| Food Allergy Murine Model | In Vivo Dosage | 100-200 mg/kg (oral) attenuated symptoms |[14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to study BDMC's mechanism of action.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of BDMC on cancer cells.

-

Method (MTT/CCK-8 Assay):

-

Cell Seeding: Cancer cell lines (e.g., A549, H460, SGC 7901) are seeded into 96-well plates at a density of 1x10^4 to 1x10^5 cells/well and cultured for 24 hours.[18][23]

-

Treatment: Cells are treated with BDMC dissolved in a suitable solvent like DMSO, at various concentrations (e.g., 0-100 µM) for a specified duration (e.g., 48-72 hours). A vehicle control (DMSO) is included.[18]

-

Reagent Addition: After incubation, MTT or CCK-8 solution is added to each well and incubated for 1-4 hours at 37°C.

-

Measurement: The resulting formazan product is solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.[23]

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins in key signaling pathways (e.g., Akt, NF-κB, Nrf2) following BDMC treatment.

-

Method:

-

Cell Lysis: Cells, previously treated with BDMC and/or an inflammatory stimulus (like LPS or TNF-α), are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.[19]

-

Protein Quantification: The total protein concentration in the lysate is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Nrf2, anti-β-actin).

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

-

Apoptosis and Cell Cycle Analysis by Flow Cytometry

-

Objective: To quantify BDMC-induced apoptosis and its effect on cell cycle distribution.

-

Method (Apoptosis - Annexin V/PI Staining):

-

Cell Treatment & Harvesting: Cells are treated with BDMC for 24-48 hours, then harvested, including floating and adherent cells.

-

Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

-

-

Method (Cell Cycle):

-

Cell Treatment & Fixation: Following BDMC treatment, cells are harvested and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate, identify, and quantify curcuminoids, including BDMC, in extracts or biological samples.[29][30]

-

Method:

-

Sample Preparation: Turmeric samples are extracted with a solvent like methanol. Biological samples (plasma, tissue) may require protein precipitation and solid-phase extraction.[29][31]

-

Chromatographic System: An HPLC system equipped with a C18 column (e.g., Agilent Poroshell EC-C18) and a Diode-Array Detector (DAD) is used.[29][32]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[29][32]

-

Detection: The detector is set to a wavelength where curcuminoids absorb strongly, typically around 425 nm.[29]

-

Quantification: The concentration of BDMC is determined by comparing the peak area from the sample to a calibration curve generated from pure BDMC standards. For pharmacokinetic studies, BDMC-d8 would be added as an internal standard and detected by a tandem mass spectrometer (LC-MS/MS).[31]

-

References

- 1. Promising anti-tumor properties of bisdemethoxycurcumin: A naturally occurring curcumin analogue [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

- 5. Curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bisdemethoxycurcumin - Wikipedia [en.wikipedia.org]

- 7. Oxidative Transformation of Demethoxy- and Bisdemethoxycurcumin: Products, Mechanism of Formation, and Poisoning of Human Topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects of bisdemethoxycurcumin: Micro and nano facets [mnba-journal.com]

- 10. mnba-journal.com [mnba-journal.com]

- 11. mnba-journal.com [mnba-journal.com]

- 12. Bisdemethoxycurcumin, a curcumin, protects chondrocytes, and reduces cartilage inflammation via the NRF2/HO‐1/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating the Mechanisms of Bisdemethoxycurcumin in Ulcerative Colitis: Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bisdemethoxycurcumin attenuates OVA-induced food allergy by inhibiting the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Curcumin, demethoxycurcumin, and bisdemethoxycurcumin induced caspase-dependent and -independent apoptosis via Smad or Akt signaling pathways in HOS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bisdemethoxycurcumin attenuates gastric adenocarcinoma growth by inducing mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. Bisdemethoxycurcumin inhibits oxidative stress and antagonizes Alzheimer's disease by up‐regulating SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bisdemethoxycurcumin inhibits oxidative stress and antagonizes Alzheimer's disease by up-regulating SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MicroActive Curcumin Supports Brain Health and Mental Acuity - [bioactives.com]

- 22. mdpi.com [mdpi.com]

- 23. Bisdemethoxycurcumin Enhances the Sensitivity of Non-small Cell Lung Cancer Cells to Icotinib via Dual Induction of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. mdpi.com [mdpi.com]

- 27. Antioxidant activities of curcumin, demethoxycurcumin and bisdemethoxycurcumin [agris.fao.org]

- 28. The Mechanism of Bisdemethoxycurcumin Enhances Conventional Antibiotics against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Determination of Curcuminoids in Turmeric Dietary Supplements by HPLC-DAD: Multi-laboratory Study Through the NIH-ODS/NIST Quality Assurance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 30. [Study on stability of curcumine, demethoxycurcumin and bisdemethoxycurcumin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Metabolic and pharmacokinetic studies of curcumin, demethoxycurcumin and bisdemethoxycurcumin in mice tumor after intragastric administration of nanoparticle formulations by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. The Extraction Process, Separation, and Identification of Curcuminoids from Turmeric Curcuma longa [mdpi.com]

A Technical Guide to the Solubility of Bisdemethoxycurcumin-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bisdemethoxycurcumin-d8 (BDMC-d8), a deuterated analog of a natural curcuminoid. Understanding the solubility of this compound is critical for its application in preclinical and clinical research, particularly in areas such as pharmacology, toxicology, and formulation development. This document outlines its solubility in common laboratory solvents, provides a detailed protocol for solubility determination, and illustrates key signaling pathways modulated by the non-deuterated form, Bisdemethoxycurcumin (BDMC), which are crucial for understanding its mechanism of action.

Core Topic: Solubility of this compound

This compound is a stable isotope-labeled version of Bisdemethoxycurcumin, a natural polyphenol found in the rhizomes of Curcuma longa. The inclusion of deuterium atoms provides a valuable tool for metabolic studies and as an internal standard in mass spectrometry-based quantification. The solubility of BDMC-d8, much like its non-deuterated counterpart, is a key physicochemical property governing its handling, formulation, and bioavailability.

Data Presentation: Solubility Profile

Quantitative solubility data for this compound is not extensively published. However, the solubility is expected to be very similar to that of Bisdemethoxycurcumin. The following table summarizes the available qualitative and semi-quantitative solubility information for Bisdemethoxycurcumin in various common laboratory solvents. It is generally characterized as being soluble in polar organic solvents and practically insoluble in aqueous solutions.

| Solvent | Solubility Description | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | Often used for preparing concentrated stock solutions. |

| Methanol | Soluble | Forms a solvate with Bisdemethoxycurcumin.[1] |

| Ethanol | Soluble | A common solvent for compounds of this class. |

| Acetone | Soluble | Forms a solvate with Bisdemethoxycurcumin.[1] |

| Tetrahydrofuran (THF) | Soluble | Forms a solvate with Bisdemethoxycurcumin.[1] |

| 1,4-Dioxane | Soluble | Forms a solvate with Bisdemethoxycurcumin.[1] |

| Isopropanol | Soluble | Forms a solvate with Bisdemethoxycurcumin.[1] |

| Water | Insoluble / Practically Insoluble | The hydrophobic nature of the molecule limits its aqueous solubility.[1][2] |

Note: The information provided is primarily for the non-deuterated Bisdemethoxycurcumin and should be considered an approximation for this compound. Researchers should determine the precise solubility for their specific experimental conditions.

Experimental Protocols

A precise determination of solubility is essential for accurate and reproducible experimental results. The following is a generalized experimental protocol for determining the thermodynamic solubility of a hydrophobic compound like this compound.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This method establishes equilibrium between an excess amount of the compound and the solvent to determine the saturation concentration.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline pH 7.4)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Calibrated pipettes and other standard laboratory glassware

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that a solid phase remains after equilibrium is reached (a visual confirmation is usually sufficient).

-

Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent (at the desired temperature) into the vial containing the solid compound.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled orbital shaker or rotator. Agitate the mixture at a constant speed for a sufficient duration to reach equilibrium. For hydrophobic compounds, this may take 24 to 72 hours.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at high speed. It is crucial to maintain the temperature during centrifugation to prevent any change in solubility.[4]

-

Sample Collection: Carefully collect the supernatant (the saturated solution) using a pipette, being cautious not to disturb the solid pellet.

-

Filtration (Optional but Recommended): For complete removal of any remaining micro-particulates, filter the collected supernatant through a 0.22 µm syringe filter compatible with the solvent used. This step helps prevent artificially high concentration readings.

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method against a standard curve prepared with known concentrations of the compound.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or µM.

-

Replicates: Perform the entire experiment in triplicate to ensure the reliability and reproducibility of the results.[5]

Mandatory Visualization: Signaling Pathways

Bisdemethoxycurcumin has been shown to modulate several key intracellular signaling pathways implicated in various diseases, including cancer and inflammatory conditions. The diagrams below illustrate the inhibitory effects of BDMC on the PI3K/Akt and MAPK/NF-κB signaling cascades.

Caption: Inhibition of the PI3K/Akt Signaling Pathway by Bisdemethoxycurcumin.

Caption: Inhibition of MAPK and NF-κB Signaling by Bisdemethoxycurcumin.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bisdemethoxycurcumin attenuates OVA-induced food allergy by inhibiting the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bisdemethoxycurcumin-d8: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bisdemethoxycurcumin-d8, a deuterated analog of the naturally occurring curcuminoid, Bisdemethoxycurcumin. This document details its physicochemical properties, its critical role in pharmacokinetic studies, and its association with various cellular signaling pathways. Detailed experimental protocols are provided to facilitate its use in a research setting.

Core Quantitative Data

The following table summarizes the key quantitative information for this compound.

| Property | Value | Citation(s) |

| CAS Number | 2470233-08-8 | |

| Molecular Formula | C₁₉H₈D₈O₄ | |

| Molecular Weight | 316.38 g/mol | |

| Appearance | Yellow to orange solid | |

| Purity | ≥98% (typically) | |

| Storage Conditions | -20°C, protect from light |

Introduction to Bisdemethoxycurcumin and its Deuterated Analog

Bisdemethoxycurcumin is a natural curcuminoid found in the rhizomes of Curcuma longa (turmeric). It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Mechanistically, it has been shown to be an inhibitor of P-glycoprotein (P-gp) and ferroptosis. The deuterated form, this compound, serves as an invaluable tool in analytical and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound in complex biological matrices. This is crucial for accurate pharmacokinetic and metabolic profiling.

Key Signaling Pathways Associated with Bisdemethoxycurcumin

The biological effects of bisdemethoxycurcumin are mediated through its interaction with several key cellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and therapeutic potential.

Caption: Key signaling pathways modulated by Bisdemethoxycurcumin.

Experimental Protocols

Detailed methodologies for key experiments involving Bisdemethoxycurcumin and its deuterated analog are provided below.

Pharmacokinetic Analysis using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for the quantification of bisdemethoxycurcumin in biological samples.

Caption: Workflow for pharmacokinetic analysis using an internal standard.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma or tissue homogenate, add 10 µL of this compound internal standard (IS) solution (concentration will depend on the expected range of the analyte).

-

Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5-95% B over several minutes to ensure separation from other curcuminoids and metabolites.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.

-

MRM Transitions:

-

Bisdemethoxycurcumin: Determine precursor and product ions (e.g., m/z 309.1 -> [product ion]).

-

This compound: Determine precursor and product ions (e.g., m/z 317.1 -> [product ion]).

-

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of bisdemethoxycurcumin spiked into the same biological matrix.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of bisdemethoxycurcumin in the unknown samples by interpolating from the calibration curve.

-

P-glycoprotein (P-gp) Inhibition Assay

This assay measures the ability of a compound to inhibit the P-gp efflux pump using the fluorescent substrate Rhodamine 123.

Methodology:

-

Cell Culture:

-

Use a cell line that overexpresses P-gp (e.g., Caco-2, K562/ADR) and a parental control cell line.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Pre-incubate the cells with various concentrations of bisdemethoxycurcumin or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

-

Add Rhodamine 123 (final concentration ~5 µM) to all wells and incubate for an additional 60-90 minutes at 37°C, protected from light.

-

Wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.

-

Lyse the cells with a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).

-

Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis:

-

Calculate the percentage increase in Rhodamine 123 accumulation in the presence of the test compound compared to the vehicle control.

-

Determine the IC₅₀ value for P-gp inhibition.

-

Ferroptosis Induction Assay

This protocol assesses the induction of ferroptosis by measuring lipid peroxidation.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HT1080, BJeLR) in a suitable format (e.g., 6-well plate or chamber slide).

-

Treat cells with bisdemethoxycurcumin at various concentrations for a predetermined time (e.g., 24 hours). Include a positive control for ferroptosis induction (e.g., erastin or RSL3) and a ferroptosis inhibitor (e.g., ferrostatin-1) as controls.

-

-

Lipid ROS Measurement:

-

Wash the cells with a serum-free medium.

-

Stain the cells with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) according to the manufacturer's instructions.

-

Analyze the cells by flow cytometry or fluorescence microscopy. A shift in the fluorescence emission from red to green indicates lipid peroxidation.

-

-

Data Analysis:

-

Quantify the percentage of cells with high green fluorescence (indicating lipid ROS) in each treatment group.

-

A significant increase in lipid ROS that is rescued by ferrostatin-1 is indicative of ferroptosis.

-

Western Blot Analysis of MAPK and NF-κB Signaling

This protocol is used to determine the effect of bisdemethoxycurcumin on the activation of key proteins in the MAPK and NF-κB pathways.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with bisdemethoxycurcumin for various time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-p65, p65, IκBα) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status of the signaling pathways.

-

Conclusion

This compound is an essential tool for researchers in pharmacology and drug development. Its primary application as an internal standard enables robust and accurate quantification of bisdemethoxycurcumin in complex biological samples, which is fundamental for reliable pharmacokinetic and metabolic studies. Furthermore, understanding the interaction of the parent compound with key cellular signaling pathways, such as those involved in inflammation, apoptosis, and angiogenesis, provides a framework for investigating its therapeutic potential. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in a laboratory setting and to support further research into the biological activities of this promising natural compound.

A Comprehensive Technical Review of Bisdemethoxycurcumin-d8 in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisdemethoxycurcumin-d8 (BDMC-d8) is the deuterated analogue of bisdemethoxycurcumin, a naturally occurring curcuminoid found in the rhizomes of Curcuma longa (turmeric). While its parent compound, bisdemethoxycurcumin (BDMC), is investigated for its antioxidant, anti-inflammatory, and anti-cancer properties, BDMC-d8 serves a critical role in the analytical realm.[1][2] Primarily, it is utilized as a stable isotope-labeled internal standard for the accurate quantification of curcuminoids in complex biological matrices during pharmacokinetic and metabolic studies.[1][3] The incorporation of deuterium atoms results in a molecule that is chemically identical to BDMC but has a higher mass, allowing for its differentiation in mass spectrometry-based assays. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its application in analytical methodologies, and also provides context by summarizing the biological activities of its non-deuterated counterpart, BDMC.

Physicochemical Properties and Synthesis

This compound, also known as Curcumin III-d8 or Didemethoxycurcumin-d8, is a synthetic product available from various chemical suppliers.[1][4][5] While detailed synthetic protocols are often proprietary, the general approach involves the incorporation of deuterium atoms into the bisdemethoxycurcumin structure. It is supplied as a solid and requires dissolution in appropriate solvents like DMSO for the preparation of stock solutions.[3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C19H8D8O4 | [5] |

| Molecular Weight | 316.38 g/mol | [5] |

| CAS Number | 2470233-08-8 | [2][4] |

| Synonyms | (E,E)-Bisdemethoxycurcumin-d8, Curcumin III-d8, Didemethoxycurcumin-d8 | [1][2][4] |

| Purity | Typically ≥98% | [1] |

| Appearance | Solid | N/A |

| Storage | Recommended at -20°C for short term and -80°C for long term | [4] |

Application in Analytical Methodologies

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous analysis of curcumin, demethoxycurcumin, and bisdemethoxycurcumin in biological samples such as human plasma, urine, and feces.[3] Its use is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative results.

Experimental Protocols

A validated HPLC-MS/MS method for the simultaneous analysis of curcuminoids and piperine in human plasma, urine, or feces has been described.[3] In this method, this compound was used as an internal standard for the quantification of demethoxycurcumin.

Sample Preparation (Liquid-Liquid Extraction) [3]

-

Spiking: To a 100 µL aliquot of the biological matrix (plasma, urine, or feces homogenate), add the internal standard mix containing this compound.

-

Extraction: Add 500 µL of tert-butyl methyl ether.

-

Vortexing: Vortex the mixture for 1 minute.

-

Centrifugation: Centrifuge at 16,100 x g for 5 minutes.

-

Supernatant Transfer: Transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject a 10 µL aliquot into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions [3][6]

-

HPLC System: A system capable of delivering a gradient mobile phase.

-

Column: A reversed-phase C18 column (e.g., Zorbax SB-C18).[6]

-

Mobile Phase: A gradient of methanol and 0.1% formic acid in water.[3]

-

Flow Rate: As appropriate for the column dimensions.

-

Detection: Tandem mass spectrometer operating in selected reaction monitoring (SRM) mode.[6]

Table 2: HPLC-MS/MS Parameters for Curcuminoid Analysis using this compound

| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Reference |

| Curcumin | Curcumin-d6 | Data not specified | Data not specified | ~7.6 | [3] |

| Demethoxycurcumin | This compound | Data not specified | Data not specified | ~7.9 | [3] |

| Bisdemethoxycurcumin | This compound | Data not specified | Data not specified | ~7.9 | [3] |

| Tetrahydrocurcumin | Tetrahydrocurcumin-d8 | Data not specified | Data not specified | ~8.1 | [3] |

| Piperine | Piperine-d5 | Data not specified | Data not specified | ~8.1 | [3] |

Note: Specific mass transitions were not detailed in the provided search results, but this table structure is representative of the data that would be collected in such an experiment.

Experimental Workflow Visualization

Caption: Workflow for the quantification of curcuminoids using this compound.

Biological Activities of Bisdemethoxycurcumin (Non-deuterated)

While this compound is primarily an analytical tool, the rationale for its use stems from the significant biological interest in its non-deuterated parent compound, Bisdemethoxycurcumin (BDMC). BDMC is a principal curcuminoid of turmeric and has been shown to possess a range of biological activities, often in comparison to curcumin and demethoxycurcumin.[7][8]

Anti-inflammatory and Anti-cancer Effects

BDMC exhibits anti-inflammatory properties by inhibiting key inflammatory mediators.[9] It has been shown to suppress the activation of nuclear factor-kappaB (NF-κB), a critical transcription factor in the inflammatory response.[7] In the context of cancer, BDMC has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including human brain glioblastoma.[10] It can induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[10] Furthermore, BDMC has been found to inhibit cancer cell invasion by down-regulating matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA).[11]

Signaling Pathway Modulation

The biological effects of BDMC are mediated through its interaction with multiple cellular signaling pathways. For instance, in the context of ulcerative colitis, BDMC is suggested to exert its therapeutic effects by targeting the PI3K/Akt and MAPK signaling pathways.[12] In cardiomyocyte apoptosis, BDMC has been shown to provide protection by mediating the PI3K/Akt/caspase-9 signaling pathway.[13]

Caption: Simplified signaling pathways modulated by Bisdemethoxycurcumin (BDMC).

Pharmacokinetics and Bioavailability

Studies on the pharmacokinetics of curcuminoids have revealed important differences between curcumin, demethoxycurcumin, and bisdemethoxycurcumin. A meta-analysis of clinical trials in healthy humans suggested that demethoxycurcumin and bisdemethoxycurcumin are more bioavailable than curcumin.[14] Specifically, bisdemethoxycurcumin was found to be 2.57 times more bioavailable than curcumin.[14] In animal studies, after intragastric administration to rats, the pharmacokinetic parameters of bisdemethoxycurcumin have been determined.[13]

Table 3: Pharmacokinetic Parameters of Bisdemethoxycurcumin in Rats

| Parameter | Value | Reference |

| AUC (0-12h) | 1.01 ± 0.14 µg/mL*h | [13] |

| MRT (0-12h) | 3.43 ± 0.21 h | [13] |

| Cmax | 0.45 ± 0.11 µg/mL | [13] |

| Tmax | 0.20 ± 0.00 h | [13] |

Conclusion

This compound is an indispensable tool in the field of pharmacology and analytical chemistry. Its primary role as a stable isotope-labeled internal standard enables the reliable quantification of curcuminoids in biological systems, which is fundamental for understanding their absorption, distribution, metabolism, and excretion. While direct research on the biological effects of the deuterated form is limited, the extensive studies on its non-deuterated counterpart, bisdemethoxycurcumin, highlight the importance of accurate analytical methods. The superior bioavailability of BDMC compared to curcumin suggests its potential as a therapeutic agent, further underscoring the need for precise quantitative tools like BDMC-d8 in ongoing and future research. The methodologies and data presented in this review provide a valuable resource for researchers and professionals in the development of drugs and nutraceuticals derived from turmeric.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Bisdemethoxycurcumin D8 | CAS No- 2470233-08-8 | Simson Pharma Limited [simsonpharma.com]

- 6. Metabolic and pharmacokinetic studies of curcumin, demethoxycurcumin and bisdemethoxycurcumin in mice tumor after intragastric administration of nanoparticle formulations by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bisdemethoxycurcumin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Bisdemethoxycurcumin Induces Cell Apoptosis and Inhibits Human Brain Glioblastoma GBM 8401/Luc2 Cell Xenograft Tumor in Subcutaneous Nude Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Curcumin, demethoxycurcumin and bisdemethoxycurcumin differentially inhibit cancer cell invasion through the down-regulation of MMPs and uPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigating the Mechanisms of Bisdemethoxycurcumin in Ulcerative Colitis: Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Throughput Quantification of Bisdemethoxycurcumin in Human Plasma by LC-MS/MS using Bisdemethoxycurcumin-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of bisdemethoxycurcumin in human plasma. Bisdemethoxycurcumin-d8 is utilized as an internal standard to ensure accuracy and precision. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides detailed chromatographic and mass spectrometric conditions. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of bisdemethoxycurcumin in a biological matrix.

Introduction

Bisdemethoxycurcumin (BDMC) is a naturally occurring curcuminoid found in the rhizome of Curcuma longa (turmeric). Along with curcumin and demethoxycurcumin, it contributes to the therapeutic properties of turmeric extracts, which are widely investigated for their anti-inflammatory, antioxidant, and anti-cancer activities. Accurate quantification of bisdemethoxycurcumin in biological matrices is crucial for understanding its pharmacokinetics, bioavailability, and metabolic fate. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS quantification as it effectively compensates for matrix effects and variations in sample processing and instrument response.

Experimental

Materials and Reagents

-

Bisdemethoxycurcumin and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

tert-Butyl methyl ether (t-BME)

-

Human plasma (K2EDTA)

Sample Preparation

A liquid-liquid extraction method is employed for the isolation of bisdemethoxycurcumin and the internal standard from human plasma.[1]

-

Allow plasma samples to thaw on ice.

-

To 200 µL of plasma, add 50 µL of the internal standard working solution (this compound in methanol).

-

Add 50 µL of 0.1 M acetate buffer (pH 5).

-

Add 1 mL of tert-butyl methyl ether.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 10 µL onto the LC-MS/MS system.

Liquid Chromatography

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).[2]

-

Mobile Phase A: 0.1% Formic acid in water.[1]

-

Mobile Phase B: 0.1% Formic acid in methanol.[1]

-

Gradient: A linear gradient from 50% to 95% B over 3 minutes, hold at 95% B for 6 minutes, then return to initial conditions and equilibrate for 6 minutes.[1]

-

Flow Rate: 0.2 mL/min.[1]

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.[1]

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

-

Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are monitored:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Bisdemethoxycurcumin | 309.1 | 147.2 | 100 |

| This compound | 317.1 | 147.2 | 100 |

Note: The product ion for this compound is proposed based on the fragmentation of the unlabeled analog, where the deuterium labels are not on the fragmented portion.

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, and stability. The following tables summarize the performance characteristics, compiled from representative data for curcuminoid analysis.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [1][3]

| Analyte | Linear Range (nM) | LLOQ in Plasma (nM) | Correlation Coefficient (r²) |

| Bisdemethoxycurcumin | 2 - 400 | 5 | > 0.99 |

Table 2: Precision and Accuracy [2][4]

| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Bisdemethoxycurcumin | Low | < 15 | 85-115 | < 15 | 85-115 |

| Medium | < 15 | 85-115 | < 15 | 85-115 | |

| High | < 15 | 85-115 | < 15 | 85-115 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Bisdemethoxycurcumin | > 85 | Minimal with IS |

| Condition | Duration | Stability (%) |

| Freeze-Thaw | 3 cycles | Stable |

| Short-Term (Room Temp) | 24 hours | Stable |

| Long-Term (-80°C) | 30 days | Stable |

| Post-Preparative (Autosampler) | 48 hours | Stable |

Visualizations

References

- 1. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic and pharmacokinetic studies of curcumin, demethoxycurcumin and bisdemethoxycurcumin in mice tumor after intragastric administration of nanoparticle formulations by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Note and Protocol: Standard Operating Procedure for the Quantification of Bisdemethoxycurcumin using Bisdemethoxycurcumin-d8 in Pharmacokinetic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Curcuminoids, including curcumin, demethoxycurcumin, and bisdemethoxycurcumin (BDMC), are natural polyphenols derived from the rhizome of Curcuma longa. Despite their wide range of biological activities, their therapeutic application is often hindered by poor oral bioavailability, rapid metabolism, and low plasma concentrations.[1][2][3] Accurate and sensitive quantification of these compounds in biological matrices is therefore critical for pharmacokinetic (PK) studies.

This document outlines a standard operating procedure (SOP) for the analysis of Bisdemethoxycurcumin in plasma samples using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The protocol employs Bisdemethoxycurcumin-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[4]

Principle of the Method